Ethyl 2-nitroso-3-oxobutanoate
Description
Ethyl 2-nitroso-3-oxobutanoate (CAS 24744-75-0) is an organic compound with the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol . It features a nitroso (-NO) group at the 2-position and a ketone (-C=O) at the 3-position of the butanoate ester backbone. The compound’s precise mass is 159.053 Da, with a polar surface area (PSA) of 72.8 Ų and a calculated LogP (octanol-water partition coefficient) of 0.2735, indicating moderate hydrophobicity . The compound has been referenced in studies by Singh and Baqi (2002), though specific applications remain less documented compared to its structural analogs .
Properties
CAS No. |
24744-75-0 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl 2-nitroso-3-oxobutanoate |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h5H,3H2,1-2H3 |
InChI Key |
FZFHKHNJQOFKAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=O |
Origin of Product |
United States |
Preparation Methods
Early Batch-Process Methodologies
The inaugural synthesis of ethyl 2-nitroso-3-oxobutanoate was documented in Organic Syntheses (1943) via the nitrosation of ethyl acetoacetate using sodium nitrite in acidic media. This two-step batch process involved:
- Enolization : Ethyl acetoacetate’s keto-enol tautomerism facilitates nucleophilic attack at the α-carbon.
- Electrophilic nitrosation : Reaction with in-situ-generated nitrosonium ion (NO⁺) from NaNO₂/HCl, yielding the nitroso derivative.
Despite achieving moderate yields (40–45%), this method faced limitations:
- Prolonged reaction times (8–12 hours) due to slow enol equilibration
- Safety risks from exothermic nitrosation at elevated temperatures
- Byproduct formation (e.g., dimeric C-nitroso compounds) requiring chromatographic purification.
Modern Continuous-Flow Synthesis
Microchannel Reactor Technology
A paradigm shift occurred with the adoption of continuous-flow microreactors, as detailed in CN107304165A. This patent describes a high-efficiency process with the following innovations:
Reaction Parameters
| Variable | Optimal Range |
|---|---|
| Temperature | 20–25°C |
| Pressure | 0.1–5 Bar |
| Residence Time | 15–16 minutes |
| Nitric Acid Activation | Acetic anhydride |
| Yield | 52–58% |
| Purity | >96% |
Mechanistic Advantages
- Enhanced Mass Transfer : Microchannels’ high surface-area-to-volume ratio accelerates reagent mixing, bypassing diffusion limitations of batch reactors.
- Precision Thermal Control : Rapid heat dissipation prevents thermal runaway during the exothermic nitrosation (-ΔH ≈ 85 kJ/mol).
- Suppressed Side Reactions : Short residence times minimize hydrolysis of the nitroso group to hydroxylamine derivatives.
Procedure
- Nitric Acid Activation : Pre-mix 65% HNO₃ with acetic anhydride (1:2 molar ratio) at 0–10°C to generate acetyl nitrate (CH₃COONO₂), a superior nitrosating agent compared to HNO₃ alone.
- Continuous Flow Reaction :
- Pump ethyl acetoacetate (0.1–10 mL/min) and activated HNO₃ through separate microchannel inlets.
- Allow reaction at 20–25°C with 15-minute residence time.
- In-Line Quenching : Direct effluent into ethanol at ≤25°C to stabilize the product via ester interchange.
Comparative Analysis of Synthesis Methods
Batch vs. Continuous-Flow Performance
The 30-fold improvement in space-time yield underscores microreactors’ superiority for large-scale manufacturing. However, batch methods retain niche applications in small-scale R&D due to lower capital costs.
Critical Process Optimization Strategies
Nitrosating Agent Selection
Comparative studies of nitric acid activators reveal:
- Acetic Anhydride : Forms acetyl nitrate (CH₃COONO₂), achieving 58% yield at 25°C.
- Concentrated H₂SO₄ : Generates nitronium ions (NO₂⁺), but causes sulfonation side reactions (yield drops to 42%).
- Ionic Liquids : Emerging systems like [BMIM][BF₄] show promise for solvent-free nitrosation but require further development.
Temperature-Conversion Relationships
Arrhenius analysis of the microreactor process (20–50°C) shows:
- Activation Energy (Eₐ) : 45.2 kJ/mol (lower than batch’s 68.3 kJ/mol due to improved mixing).
- Optimum Window : 20–25°C balances reaction rate and nitroso group stability. Above 30°C, decomposition to 3-oxobutanoic acid accelerates (k = 0.18 min⁻¹).
Industrial-Scale Implementation Challenges
Material Compatibility
Microreactors require corrosion-resistant materials (e.g., Hastelloy C-276) due to HNO₃/acetic anhydride mixtures’ aggressiveness. Recent advances in PTFE-lined reactors reduce maintenance costs by 40%.
Waste Stream Management
The process generates 1.8 kg wastewater per kg product, primarily from quenching steps. Membrane-based solvent recovery (e.g., pervaporation with PDMS membranes) achieves 92% ethanol reuse.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-nitroso-3-oxobutanoate undergoes various types of chemical reactions, including:
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Condensation: It can undergo condensation reactions with compounds containing active methylene groups.
Common Reagents and Conditions:
Reduction: H2/Pd-C
Substitution: Nucleophiles such as amines or thiols
Condensation: Aldehydes or ketones in the presence of a base
Major Products:
Reduction: Ethyl 2-amino-3-oxobutanoate
Substitution: Ethyl 2-substituted-3-oxobutanoate derivatives
Condensation: Various β-keto esters
Scientific Research Applications
Ethyl 2-nitroso-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-nitroso-3-oxobutanoate involves its reactivity with nucleophiles and electrophiles. The nitroso group is highly reactive and can participate in various chemical transformations. The compound can form stable intermediates with nucleophiles, which can then undergo further reactions to yield diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-nitroso-3-oxobutanoate belongs to a family of β-keto esters with diverse functional groups at the 2-position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings from Comparative Analysis
Reactivity and Stability: The nitroso group in this compound is more reactive than the hydroxyimino group in its analog (), making it prone to dimerization or participation in cycloaddition reactions . Chlorine substituents (e.g., in Ethyl 2,2-dichloro-3-oxobutanoate) increase electrophilicity, favoring nucleophilic substitution reactions, whereas the ethoxyimino group () offers steric and electronic stabilization .
Hydrogen-Bonding and Crystal Packing: Hydroxyimino derivatives () exhibit dual hydrogen-bonding capacity (-N-OH as donor/acceptor), influencing crystal packing and solubility . In contrast, nitroso groups primarily act as hydrogen-bond acceptors, leading to distinct supramolecular architectures .
Biological Activity: Hydrazone derivatives (e.g., Ethyl 2-(4-nitrophenylhydrazono)-3-oxobutanoate) demonstrate antimicrobial activity due to the -NH-N- linkage and aromatic nitro groups, which disrupt microbial membranes . No such data exists for the nitroso analog, though its reactivity may limit bioactivity.
Synthetic Utility: Amino derivatives () serve as precursors for β-lactam antibiotics, while nitropyridinyl analogs () are intermediates in heterocyclic drug synthesis . The nitroso compound’s role is likely niche, such as in nitroso ene reactions or as a dienophile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
